

# noncovalent interactions phenyl vinyl ether methanol complex

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## Compound Focus: Phenyl vinyl ether

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## Structural Insights and Energetic Preferences

The isolated PVE-methanol complex in the gas phase exhibits a preference for a specific structure, with the methanol forming a hydrogen bond to the ether oxygen atom ( $\text{OH}\cdots\text{O}$ ) [1] [2]. This global minimum structure is favored over alternative  $\text{OH}\cdots\pi$  docking motifs involving the phenyl or vinyl moieties of PVE.

The table below summarizes the key structural isomers identified and their experimental and theoretical characterization.

**Table 1: Identified Isomers of the PVE-Methanol Complex**

Isomer Identification	Primary Noncovalent Interaction	Experimental Detection Method	Population & Energetic Order	Key Spectroscopic Signatures (e.g., OH-stretch red-shift)
Global Minimum	$\text{OH}\cdots\text{O}$ (ether oxygen)	FTIR, IR/UV, Microwave Spectroscopy [1] [2]	Most populated isomer [1] [2]	Larger red-shift indicative of stronger hydrogen bond [1]

Isomer Identification	Primary Noncovalent Interaction	Experimental Detection Method	Population & Energetic Order	Key Spectroscopic Signatures (e.g., OH-stretch red-shift)
Less Populated Isomer	OH... $\pi$ (phenyl ring)	Microwave Spectroscopy only [1] [2]	Less populated [1] [2]	Smaller red-shift [1]
Potential Isomer	OH... $\pi$ (vinyl group)	Investigated theoretically [1]	Not experimentally observed as a minimum; less favorable than OH...O [1]	Weak hydrogen bond, very small red-shift (inferred from similar systems) [1]

The correct prediction of this energetic order proved to be a significant challenge for quantum-chemical methods. While dispersion-corrected density functional theory (DFT-D3) was used, only sophisticated local coupled cluster methods (LCCSD(T0)-F12) reliably predicted the **OH...O** motif as the most stable [1] [2]. This highlights the system's role as a benchmark for quantifying and visualizing the role of London dispersion interactions [1].

## Computational Benchmarks

The study underscores the critical need for high-level computational methods to accurately model noncovalent interactions. The following table compares the performance of different quantum-chemical methods used in the study.

**Table 2: Performance of Quantum-Chemical Methods**

Computational Method	Performance in Predicting Energetic Order of PVE-MeOH Isomers	Key Strengths & Limitations
DFT with Dispersion Corrections (DFT-D3)	Challenging; fails to correctly predict the most stable	Computationally efficient; good for initial screening; accuracy depends on the

Computational Method	Performance in Predicting Energetic Order of PVE-MeOH Isomers	Key Strengths & Limitations
	isomer in some cases [1].	functional and dispersion correction.
Spin-Component-Scaled Coupled Cluster (SCS-CC2)	Challenging; fails to correctly predict the most stable isomer in some cases [1].	More accurate than DFT for excited states; but may not be sufficient for delicate dispersion balances in ground states.
Local Coupled Cluster (LCCSD(T0)-F12)	Succeeds in correctly predicting the <b>OH...O</b> isomer as the global minimum [1] [2].	Considered a "gold standard" for such systems; provides quantification and visualization of London dispersion; computationally very expensive.

## Detailed Experimental Protocols

The research employed a multi-spectroscopic approach combining Fourier-Transform Infrared (FTIR) spectroscopy, IR/UV spectroscopy, and chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy in molecular beam environments [1] [2]. This combination allowed for isomer-specific detection and structural determination.

### FTIR Spectroscopy [1]

- **Objective:** To record vibrational spectra, particularly the OH-stretching region, of the complexes in the supersonic expansion.
- **Setup:** A Bruker IFS 66 v/s spectrometer was synchronized with a pulsed supersonic slit jet ( $600 \times 0.2 \text{ mm}^2$ ).
- **Sample Preparation:** PVE (<0.1%) and methanol (<0.1%) were seeded in helium carrier gas at a backing pressure of 0.75 bar.
- **Data Collection:** Spectra were co-added from 150-775 pulses in the  $2450\text{-}4200 \text{ cm}^{-1}$  range at a resolution of  $2 \text{ cm}^{-1}$ . The OH-stretching frequency and its shift from the free methanol value are key indicators of hydrogen bond strength and identity.

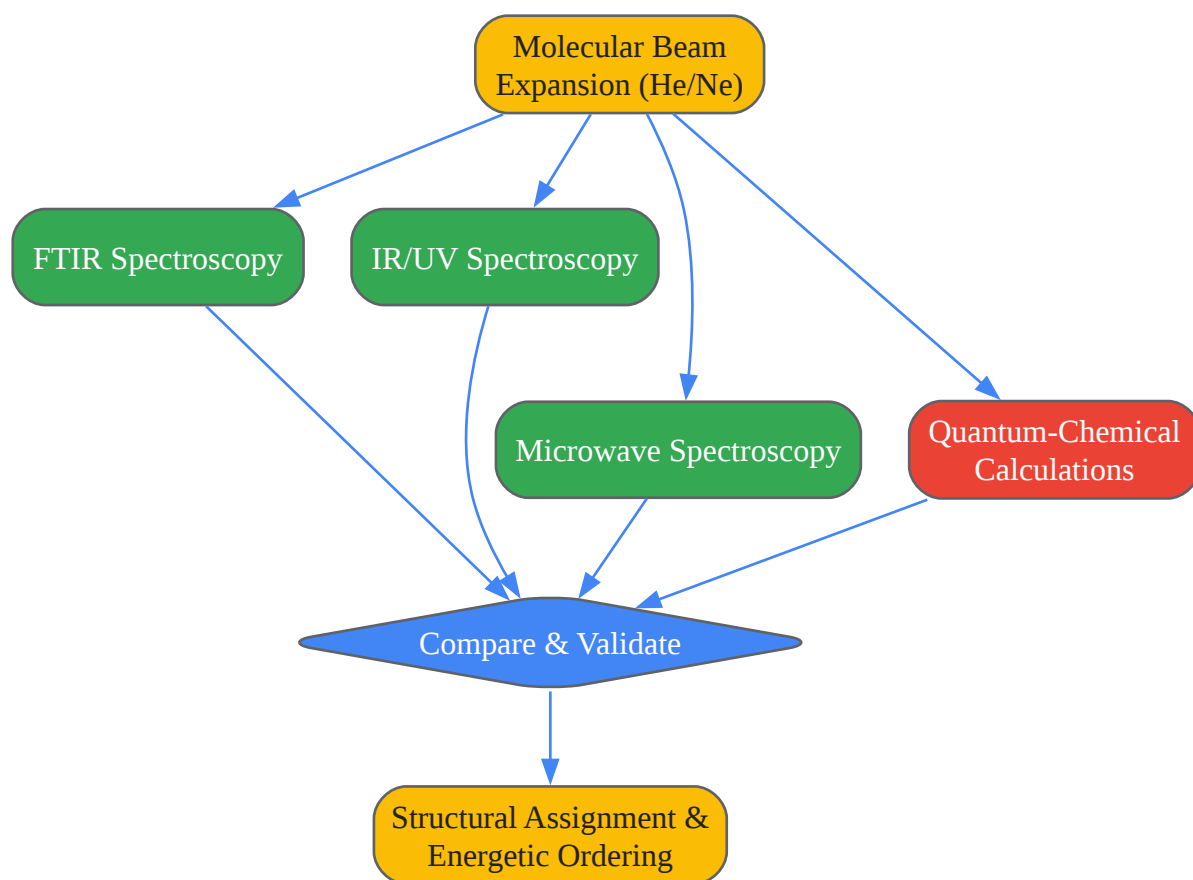
### IR/UV Spectroscopy (IR/R2PI and UV/IR/UV) [1]

- **Objective:** For mass- and isomer-selective detection and characterization.
- **Setup:** A molecular beam apparatus with a pulsed valve and a time-of-flight mass spectrometer. Two tunable UV lasers and one tunable IR laser system were used.
- **IR/R2PI Protocol:** The IR laser is fired 50 ns before the UV ionization laser. Depletion of the ion signal when the IR laser is resonant with a vibrational transition provides an IR spectrum for a specific isomer.
- **UV/IR/UV Protocol:** The first UV laser prepares a population in the excited state ( $S_1$ ), the IR laser (fired 2-3 ns later) can induce dissociation, and a second UV laser probes the remaining population. This allows for studying the excited-state structure and dynamics.
- **Sample Preparation:** PVE and methanol were co-expanded in a neon carrier gas (2.5-3.0 bar).

## Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy [1]

- **Objective:** To obtain high-resolution rotational constants and determine precise molecular structures.
- **Setup:** The COMPACT spectrometer covering 2-8 GHz was used.
- **Data Collection:** The molecules were seeded into a supersonic expansion, and the rotational transitions were measured. The precise rotational constants allow for unambiguous identification of different isomers, such as the less populated **OH $\cdots$  $\pi$ (phenyl)** bound structure.

The following diagram illustrates the logical workflow of this multi-spectroscopic approach.



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*Experimental and computational workflow for structural elucidation.*

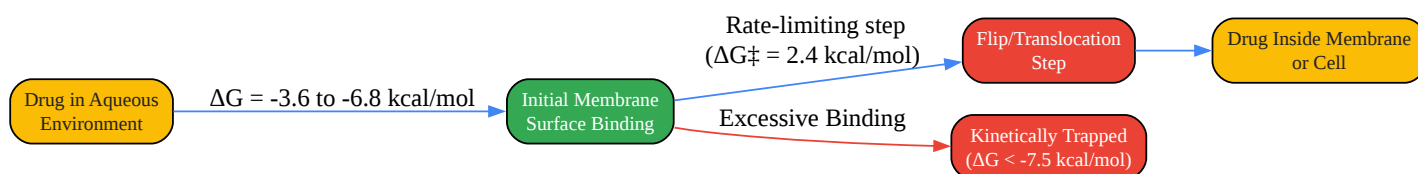
## Biological and Pharmaceutical Relevance

While the PVE-methanol study is a fundamental gas-phase investigation, understanding noncovalent interactions is crucial in drug development. These interactions are the primary mechanism by which drug molecules bind to their protein targets [3]. Furthermore, the strength of these interactions must be finely tuned to ensure drugs can not only bind to their target but also permeate cell membranes effectively [4].

### Table 3: Relevance to Drug Development Principles

Concept from PVE-MeOH Study	Direct Analogy in Drug Development	Key Implication
<b>Balance of Multiple Noncovalent Interactions</b>	A drug must bind strongly to its target (e.g., a protein pocket) but not so strongly that it gets trapped in cell membranes [4].	Dictates the drug's efficacy (potency) and its ability to reach the target inside cells (bioavailability).
<b>Challenging Theoretical Prediction</b>	Accurate computational prediction of drug-protein binding affinity and membrane permeability is non-trivial and requires high-level methods [1] [4].	Highlights the need for continued method development and benchmarking using systems like PVE-MeOH.
<b>Optimal Interaction Strength</b>	An optimal "sweet spot" for noncovalent interaction strength exists. For membrane permeation, a differential binding energy ( $\Delta G$ ) of -4.0 to -5.0 kcal/mol is suggested for efficient translocation [4].	Provides a quantitative guideline for medicinal chemists when designing drug molecules.

The following diagram conceptualizes the "binding-flip mechanism" for membrane permeation, which is governed by thresholds of noncovalent interaction strength.



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*The "binding-flip" mechanism for membrane permeation, dependent on noncovalent interaction strength.*

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